An In-Depth Technical Guide to 2',3'-Dimethoxyflavanone: Structure, Properties, and Therapeutic Potential
An In-Depth Technical Guide to 2',3'-Dimethoxyflavanone: Structure, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Flavonoids, a diverse class of polyphenolic compounds, are of significant interest in medicinal chemistry due to their broad spectrum of biological activities. Within this class, methoxylated flavanones represent a promising subgroup with modulated physicochemical properties that can enhance bioavailability and therapeutic efficacy. This technical guide provides a comprehensive overview of 2',3'-dimethoxyflavanone, a specific methoxylated flavonoid. We will delve into its chemical structure, physicochemical properties, synthesis methodologies, and explore its potential biological activities by examining related methoxylated flavonoids. This document serves as a foundational resource for researchers engaged in the exploration and development of flavonoid-based therapeutics.
Introduction to Flavanones and the Significance of Methoxy Substitution
Flavanones are a subclass of flavonoids characterized by a saturated C2-C3 bond in the C-ring of their common C6-C3-C6 backbone. This structural feature distinguishes them from flavones, which possess a C2-C3 double bond. The absence of this double bond results in a chiral center at C2, leading to (S)- and (R)-enantiomers with potentially different biological activities.
The therapeutic potential of flavonoids can be significantly influenced by the substitution patterns on their A and B rings.[1] Methoxy (-OCH3) groups, in particular, play a crucial role in modifying a molecule's properties:
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Increased Lipophilicity: The addition of methoxy groups generally increases the lipophilicity (fat-solubility) of the flavonoid. This can enhance its ability to cross cell membranes, a critical factor for bioavailability and reaching intracellular targets.[2]
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Metabolic Stability: Hydroxyl (-OH) groups are common sites for metabolic conjugation (e.g., glucuronidation or sulfation) in the body, which facilitates rapid excretion. Methoxy groups are generally more stable against such metabolic transformations, potentially leading to a longer half-life and sustained therapeutic effect.
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Modulation of Biological Activity: The position and number of methoxy groups can fine-tune the interaction of the flavonoid with biological targets such as enzymes and receptors, leading to altered or enhanced pharmacological effects.[3]
2',3'-Dimethoxyflavanone, with its specific methoxylation pattern on the B-ring, presents a unique profile for investigation in drug discovery and development.
Chemical Structure and Physicochemical Properties
The core structure of 2',3'-dimethoxyflavanone consists of a 2-phenylchroman-4-one backbone with two methoxy groups located at the 2' and 3' positions of the B-ring.
Chemical Identifiers and Molecular Formula
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IUPAC Name: 2-(2,3-dimethoxyphenyl)-2,3-dihydrochromen-4-one
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Molecular Formula: C₁₇H₁₆O₄[4]
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Canonical SMILES: COC1=CC=CC(=C1OC)C2CC(=O)C3=CC=CC=C3O2[4]
Physicochemical Data
A summary of the key physicochemical properties of 2',3'-dimethoxyflavanone is presented in the table below. These properties are crucial for its handling, formulation, and for predicting its behavior in biological systems.
| Property | Value | Source |
| Molecular Weight (MW) | 284.31 g/mol | [4] |
| Melting Point (MP) | 93°C | [4] |
| Appearance | Off-white prisms | [4] |
| Purity | ≥98% (typical commercial) | [4] |
| Solubility | Soluble in Methanol | [4] |
Note: The molecular formula C17H15O4 provided by one source appears to be a typo, as the structure dictates C17H16O4. The molecular weight of 284.31 g/mol corresponds to C17H16O4.
Structural Visualization
The chemical structure of 2',3'-dimethoxyflavanone is depicted below, highlighting the flavanone core and the specific methoxylation pattern.
Caption: Chemical structure of 2',3'-dimethoxyflavanone.
Synthesis of 2',3'-Dimethoxyflavanone
Flavanones are commonly synthesized via the Claisen-Schmidt condensation of a substituted 2'-hydroxyacetophenone with a substituted benzaldehyde to form a 2'-hydroxychalcone, followed by an intramolecular cyclization.[5]
General Synthetic Pathway
The synthesis of 2',3'-dimethoxyflavanone would follow this two-step process:
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Step 1: Synthesis of 2'-Hydroxy-2,3-dimethoxychalcone. This involves the base-catalyzed condensation of 2'-hydroxyacetophenone with 2,3-dimethoxybenzaldehyde.
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Step 2: Cyclization to 2',3'-Dimethoxyflavanone. The resulting chalcone undergoes an intramolecular Michael addition under basic or acidic conditions to form the flavanone ring.
Caption: General workflow for the synthesis of 2',3'-dimethoxyflavanone.
Detailed Experimental Protocol (Hypothetical)
The following is a representative protocol based on general procedures for flavanone synthesis.[5] Optimization would be required for this specific substrate.
Step 1: Synthesis of 2'-Hydroxy-2,3-dimethoxychalcone
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Dissolve 2'-hydroxyacetophenone (1.0 eq) and 2,3-dimethoxybenzaldehyde (1.0 eq) in ethanol in a round-bottom flask.
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Cool the mixture in an ice bath.
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Add a solution of aqueous sodium hydroxide (e.g., 40-50%, 2-3 eq) dropwise with stirring.
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Allow the reaction to stir at room temperature for 12-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
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Upon completion, pour the reaction mixture into a beaker of ice-cold water and acidify with dilute HCl to precipitate the chalcone.
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Filter the solid product, wash with cold water until neutral, and dry.
-
Recrystallize from a suitable solvent (e.g., ethanol) to purify the chalcone.
Step 2: Cyclization to 2',3'-Dimethoxyflavanone
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Dissolve the purified 2'-hydroxy-2,3-dimethoxychalcone in a suitable solvent such as ethanol or methanol.
-
Add a catalytic amount of a base (e.g., sodium acetate) or acid (e.g., sulfuric acid).
-
Reflux the mixture for 4-8 hours, monitoring the reaction by TLC.
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After cooling, the flavanone may crystallize out of solution. If not, the solvent can be removed under reduced pressure.
-
The crude product is then purified by column chromatography or recrystallization to yield pure 2',3'-dimethoxyflavanone.
Potential Biological Activities and Therapeutic Applications
Direct studies on the biological activities of 2',3'-dimethoxyflavanone are limited in the available literature. However, by examining the activities of structurally similar methoxyflavonoids, we can infer its potential therapeutic applications.
Neuroprotective Effects
Many flavonoids and their methoxylated derivatives have shown promise in neuroprotection.[1][6] They can exert these effects through various mechanisms, including antioxidant activity, modulation of signaling pathways, and anti-inflammatory actions.[1]
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GABA-A Receptor Modulation: The related compound 2'-methoxy-6-methylflavone has been shown to afford neuroprotection following focal cerebral ischemia by potentiating tonic inhibition via δ-containing GABA-A receptors.[7] This suggests that methoxyflavonoids can have direct effects on neuronal receptors.
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Inhibition of Parthanatos: 3',4'-dimethoxyflavone has been identified as a neuroprotective inhibitor of parthanatos, a specific pathway of neuronal cell death.[8] This highlights the potential for methoxyflavones to intervene in specific cell death cascades in neurodegenerative conditions.
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Multi-target Neuroprotection: Studies on 5,7-dimethoxyflavone and 5,7,4'-trimethoxyflavone suggest they exert neuroprotective effects through distinct molecular targets involved in neurotransmission and by reducing levels of pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α.[9]
Given these findings, it is plausible that 2',3'-dimethoxyflavanone could also possess neuroprotective properties, warranting investigation in models of neurodegenerative diseases and ischemic stroke.
Anticancer Potential
Methoxyflavones have been investigated for their anticancer properties.[10][11] Their increased lipophilicity may allow for better penetration into cancer cells, and their unique structures can lead to selective cytotoxicity.
-
Induction of Apoptosis and Cell Cycle Arrest: 5,7-dimethoxyflavone has been shown to induce apoptosis, generate reactive oxygen species (ROS), and cause cell cycle arrest in liver cancer cells (HepG2).[12]
-
Structure-Activity Relationships: Studies on various methoxyflavones against different cancer cell lines have revealed that the position and number of methoxy groups are critical for cytotoxic activity.[10] For instance, some polymethoxyflavones have demonstrated potent activity against gastric and myeloid leukemia cell lines.[10]
-
Targeting Signaling Pathways: The anticancer effects of methoxyflavones are often linked to the modulation of key signaling pathways such as PI3K/Akt and NF-κB.[3]
The specific 2',3'-dimethoxy substitution pattern on the B-ring of 2',3'-dimethoxyflavanone could confer novel anticancer activities, making it a candidate for screening against various cancer cell lines.
Anti-inflammatory Activity
Inflammation is a key pathological component of many diseases. Flavonoids are well-known for their anti-inflammatory properties.[13]
-
Inhibition of Inflammatory Mediators: A study on various flavanone derivatives showed significant inhibition of nitric oxide (NO) production in LPS-induced macrophages.[5]
-
Modulation of Cytokine Production: 2'-methoxy-6-methylflavone was found to dampen the stroke-induced increase in circulating pro-inflammatory cytokines.[7]
These findings suggest that 2',3'-dimethoxyflavanone could be a valuable lead compound for the development of new anti-inflammatory agents.
Conclusion and Future Directions
2',3'-Dimethoxyflavanone is a methoxylated flavonoid with well-defined physicochemical properties and an accessible synthetic route. While direct biological data is scarce, the extensive research on structurally related methoxyflavonoids provides a strong rationale for its investigation as a potential therapeutic agent. Future research should focus on:
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In-depth Biological Screening: Evaluating the cytotoxic, neuroprotective, and anti-inflammatory activities of 2',3'-dimethoxyflavanone in various in vitro and in vivo models.
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Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound.
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Pharmacokinetic Profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties to assess its drug-like potential.
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Stereospecific Synthesis and Evaluation: Separating the (S)- and (R)-enantiomers and evaluating their biological activities independently.
This comprehensive approach will be crucial in unlocking the full therapeutic potential of 2',3'-dimethoxyflavanone and advancing the field of flavonoid-based drug discovery.
References
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PubChem. (n.d.). 2',3'-Dimethoxy-3-hydroxyflavone. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 2',3'-Dimethoxyflavone. National Center for Biotechnology Information. Retrieved from [Link]
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INDOFINE Chemical Company, Inc. (n.d.). 2',3'-DIMETHOXYFLAVANONE. Retrieved from [Link]
- Yen, C. H., Hsieh, M. J., Hsieh, Y. S., Lin, C. W., & Chen, M. K. (2025). Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. Molecules, 30(2), 345.
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Preprints.org. (2024, October 14). Novel Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. Retrieved from [Link]
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SlidePlayer. (n.d.). Physico-chemical properties in relation to biological action. Retrieved from [Link]
- Sim, S. P., Tarmizi, N. A., & Hamzah, A. S. (2022).
- Barreca, D., Gattuso, G., Bellocco, E., Calderaro, A., Trombetta, D., Smeriglio, A., Laganà, G., Daglia, M., Meneghini, S., & Nabavi, S. M. (2017). The Chemistry and the Anti-Inflammatory Activity of Polymethoxyflavonoids from Citrus Genus. Molecules, 22(11), 1858.
- Clarkson, A. N., Boothman-Burrell, L., Dósa, Z., Nagaraja, R. Y., Jin, L., Parker, K., ... & Chebib, M. (2019). The flavonoid, 2′-methoxy-6-methylflavone, affords neuroprotection following focal cerebral ischaemia. Journal of Cerebral Blood Flow & Metabolism, 39(7), 1265-1282.
- Rather, R. A., & Bhagat, M. (2017). ANTICANCER ACTIVITY OF 5, 7-DIMETHOXYFLAVONE AGAINST LIVER CANCER CELL LINE HEPG2 INVOLVES APOPTOSIS, ROS GENERATION AND CELL CYCLE ARREST. Pakistan Journal of Pharmaceutical Sciences, 30(4), 1335-1340.
- Mokhtar, M. A., Abd-Elhady, R. M., El-Aasr, M., & Ibrahim, M. A. (2025). Elucidating the Neuroprotective Mechanism of 5,7-Dimethoxyflavone and 5,7',4'-Trimethoxyflavone Through In Silico Target Prediction and in Memory-Impaired Mice. Drug Design, Development and Therapy, 19, 2195-2216.
- Gbadamosi, T. M., & O'Hare, M. (2021). Identification through high-throughput screening of 4'-methoxyflavone and 3',4'-dimethoxyflavone as novel neuroprotective inhibitors of parthanatos. British Journal of Pharmacology, 178(17), 3538-3553.
- Spencer, J. P. E. (2009). The neuroprotective potential of flavonoids: a multiplicity of effects. Movement Disorders, 24(S1), S20-S31.
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Dove Medical Press. (2025, August 29). Exploring the Neuroprotective Potentials of Flavonoid Metabolites in S. Retrieved from [Link]
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